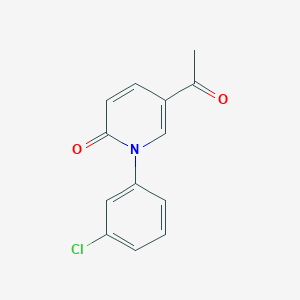
5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-chlorobenzaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyridinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-1-phenylpyridin-2(1H)-one: Lacks the chlorine atom on the phenyl ring.
5-Acetyl-1-(4-chlorophenyl)pyridin-2(1H)-one: Chlorine atom is in a different position on the phenyl ring.
Uniqueness
The presence of the chlorine atom at the 3-position on the phenyl ring may confer unique chemical and biological properties to 5-Acetyl-1-(3-chlorophenyl)pyridin-2(1H)-one, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
5-acetyl-1-(3-chlorophenyl)pyridin-2-one |
InChI |
InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(17)15(8-10)12-4-2-3-11(14)7-12/h2-8H,1H3 |
InChI Key |
MPWBECPGLVZYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C(=O)C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















